

Technical Support Center: Overcoming Resistance to PSMA-Val-Cit-PAB-MMAE Therapy

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Compound of Interest		
Compound Name:	PSMA-Val-Cit-PAB-MMAE	
Cat. No.:	B12412679	Get Quote

This guide is intended for researchers, scientists, and drug development professionals investigating PSMA-targeted therapies. It provides answers to frequently asked questions and troubleshooting strategies for overcoming resistance to **PSMA-Val-Cit-PAB-MMAE**, an antibody-drug conjugate (ADC) that delivers the potent cytotoxic agent monomethyl auristatin E (MMAE) to prostate-specific membrane antigen (PSMA)-expressing cells.[1][2][3][4]

# **Section 1: Frequently Asked Questions (FAQs)**

Q1: What is PSMA-Val-Cit-PAB-MMAE and what is its mechanism of action?

**PSMA-Val-Cit-PAB-MMAE** is an antibody-drug conjugate. It comprises a monoclonal antibody that targets PSMA, a protein highly expressed on the surface of prostate cancer cells.[5][6] This antibody is connected via a linker molecule (Val-Cit-PAB) to the cytotoxic payload, MMAE.[1][2]

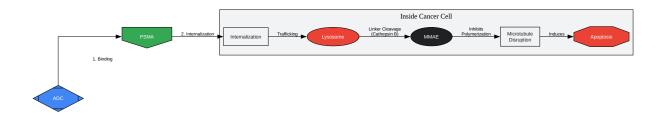
The mechanism of action involves a multi-step process:

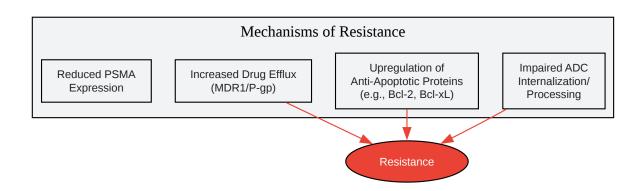
- Binding: The antibody component of the ADC specifically binds to PSMA on the cancer cell surface.[1]
- Internalization: The ADC-PSMA complex is then internalized by the cell through endocytosis.

  [7]
- Lysosomal Trafficking: The complex is transported to the lysosome, an acidic organelle within the cell.

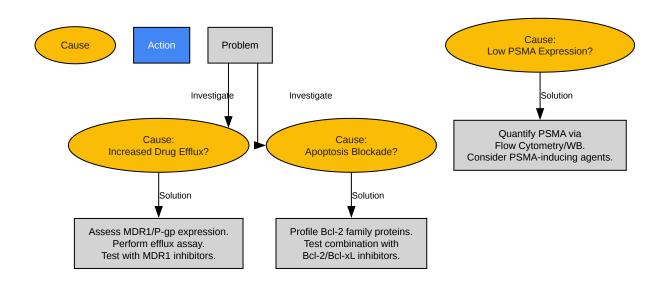


- Payload Release: Inside the lysosome, enzymes such as cathepsin B, which are often upregulated in cancer cells, cleave the Val-Cit linker.[8] This cleavage releases the MMAE payload into the cytoplasm.[7][9][10]
- Cytotoxicity: Free MMAE disrupts microtubule polymerization, a critical process for cell division.[1][3] This leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[11]









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